N-[(6-chloro-1,3-benzodioxol-5-yl)methyl]acetamide
Description
Properties
IUPAC Name |
N-[(6-chloro-1,3-benzodioxol-5-yl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c1-6(13)12-4-7-2-9-10(3-8(7)11)15-5-14-9/h2-3H,4-5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACGNSWKBYPRRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC2=C(C=C1Cl)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-chloro-1,3-benzodioxol-5-yl)methyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloro-1,3-benzodioxole and acetic anhydride.
Reaction Conditions: The 6-chloro-1,3-benzodioxole is reacted with acetic anhydride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Formation of Intermediate: This reaction forms an intermediate, which is then treated with an amine, such as methylamine, to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reactions are carried out in large-scale reactors with precise control over temperature and pressure.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[(6-chloro-1,3-benzodioxol-5-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the benzodioxole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodioxole derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
N-[(6-chloro-1,3-benzodioxol-5-yl)methyl]acetamide has been studied for its anticancer properties. Research indicates that compounds containing benzodioxole structures exhibit cytotoxic effects against various cancer cell lines. The presence of the chloro group enhances the compound's ability to interact with biological targets, potentially leading to apoptosis in cancer cells. A study demonstrated that derivatives of benzodioxole showed promising activity against breast and lung cancer cell lines, suggesting that this compound could be a candidate for further development in cancer therapy .
1.2 Antimicrobial Activity
The compound has also shown antimicrobial activity. Research indicates that similar benzodioxole derivatives possess inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial growth . This property makes this compound a potential candidate for developing new antibiotics.
Pharmacology
2.1 Neurological Applications
This compound has been investigated for its effects on the central nervous system. Compounds with similar structures have been shown to modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This modulation can lead to therapeutic effects in conditions such as depression and anxiety disorders . The compound's ability to cross the blood-brain barrier enhances its potential as a neuropharmacological agent.
2.2 Anti-inflammatory Effects
Studies have suggested that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators involved in chronic inflammation. This could have implications for treating inflammatory diseases such as arthritis or inflammatory bowel disease .
Material Science
3.1 Polymer Chemistry
This compound can serve as a monomer or additive in polymer synthesis. Its unique chemical structure may impart desirable properties such as thermal stability and enhanced mechanical strength to polymers. Research into the incorporation of benzodioxole derivatives into polymer matrices has shown improved performance characteristics, making them suitable for advanced material applications .
Case Studies
Mechanism of Action
The mechanism of action of N-[(6-chloro-1,3-benzodioxol-5-yl)methyl]acetamide involves:
Molecular Targets: The compound targets specific enzymes and proteins involved in cellular processes.
Pathways Involved: It may inhibit pathways such as the tubulin polymerization pathway, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1. Substituent Variations on the Benzodioxole Core
- N-(6-Methyl-2H-1,3-benzodioxol-5-yl)acetamide (): Differs by a methyl group at the 6-position instead of chlorine.
N-(6-Acetyl-1,3-benzodioxol-5-yl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide ():
2.1.2. Heterocyclic Core Replacements
- N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide (): Replaces the benzodioxole core with a benzisoxazole ring.
N-{3-[(6-Chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide ():
Pharmacological Activity Comparisons
- Anticancer Activity :
- Reduced tumor size in murine models by stabilizing the KRAS4b-PDEδ complex, triggering apoptosis in pancreatic cancer cells .
Exhibited anti-proliferative activity (reported value: 5.797), likely through kinase inhibition or apoptosis induction .
- Anti-Proliferative Indazole Derivatives (): Compounds like 2-(4-Ethoxyphenyl)-N-[5-(2-fluorophenylamino)-1H-indazol-3-yl]acetamide (6b) showed efficacy in cell-based assays, suggesting acetamide-linked indazoles as promising scaffolds for oncology .
Data Tables
Table 1. Structural and Pharmacological Comparison of Key Analogues
Biological Activity
N-[(6-chloro-1,3-benzodioxol-5-yl)methyl]acetamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity by reviewing relevant studies, synthesizing findings from various sources, and presenting data in a structured manner.
Chemical Structure and Properties
The compound this compound features a benzodioxole moiety that is known for its diverse biological activities. The presence of the chloro group enhances its pharmacological properties, potentially influencing interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzodioxole derivatives, including this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and NIH/3T3 (normal fibroblast) cells. The compound exhibited IC50 values lower than 3.9 µg/mL against A549 cells while showing minimal toxicity towards healthy cells .
| Cell Line | IC50 Value (µg/mL) | Activity |
|---|---|---|
| A549 | < 3.9 | Cytotoxicity |
| NIH/3T3 | > 150 | Non-toxic |
Antidiabetic Effects
In addition to anticancer properties, this compound has been investigated for its antidiabetic effects. In vivo studies using streptozotocin-induced diabetic mice showed that certain derivatives of benzodioxole significantly inhibited α-amylase activity, suggesting potential for managing diabetes .
| Compound | α-Amylase Inhibition IC50 (µM) | Effect on Normal Cells |
|---|---|---|
| IIa | 0.85 | IC50 > 150 µM |
| IIc | 0.68 | IC50 > 150 µM |
Interaction with Biological Targets
The mechanism by which this compound exerts its effects involves multiple pathways:
- Cytotoxicity in Cancer Cells : The compound's interaction with cellular pathways leads to apoptosis in cancer cells. Studies suggest that it may affect mitochondrial function and induce oxidative stress .
- α-Amylase Inhibition : The inhibition of α-amylase suggests a mechanism for reducing postprandial glucose levels, contributing to its antidiabetic activity .
- Inhibition of Nitric Oxide Synthase (iNOS) : Some derivatives have shown potential as allosteric inhibitors of iNOS dimerization, which may play a role in inflammatory responses .
Study on Anticancer Activity
A study conducted by researchers evaluated various benzodioxole derivatives for their antiproliferative effects on A549 cells. The results indicated that compounds with the benzodioxole structure displayed enhanced cytotoxicity compared to traditional chemotherapeutics like cisplatin .
Study on Antidiabetic Activity
Another investigation assessed the antidiabetic potential of benzodioxole derivatives in a diabetic mouse model. Compounds IIa and IIc demonstrated significant α-amylase inhibition without affecting normal cell viability, indicating their selective action .
Q & A
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodological Answer: Multi-step synthesis typically involves: (i) Chlorination of a benzodioxol precursor, followed by (ii) Methylation or coupling reactions (e.g., reductive amination) to introduce the acetamide group. Purification via column chromatography or recrystallization ensures product integrity .
Advanced Research Questions
Q. How can structural contradictions in NMR data for this compound be resolved?
- Methodological Answer: Compare experimental 1H/13C NMR spectra with computational predictions (e.g., density functional theory). Assign ambiguous peaks using 2D NMR techniques like COSY or HSQC. Cross-validate with X-ray crystallography if crystalline forms are obtainable .
Q. What strategies mitigate variability in biological activity assays for this compound?
- Methodological Answer: Standardize assay protocols (e.g., cell line passage number, incubation time, and solvent controls). Validate activity using orthogonal assays (e.g., enzyme inhibition and cell viability tests). Include reference compounds (e.g., known kinase inhibitors) to calibrate dose-response curves .
Q. How can researchers address discrepancies in reported IC50 values across studies?
- Methodological Answer: Perform meta-analysis to identify confounding variables (e.g., assay temperature, pH, or serum content). Replicate experiments under harmonized conditions. Use statistical tools like Bland-Altman plots to assess inter-lab variability .
Q. What analytical techniques are critical for probing the metabolic stability of this compound?
- Methodological Answer: Employ liver microsome assays with LC-MS/MS to track metabolite formation. Use high-resolution MS (HRMS) to identify degradation products. Compare metabolic pathways across species (e.g., human vs. rodent microsomes) for translational relevance .
Q. How can molecular docking studies be optimized to predict the compound’s interaction with biological targets?
Q. What experimental designs are recommended for assessing the compound’s selectivity profile?
- Methodological Answer: Screen against panels of related targets (e.g., kinase families or receptor subtypes) using competitive binding assays. Calculate selectivity indices (SI) as ratios of IC50 values for primary vs. off-target effects. Use cheminformatics tools to map structure-activity relationships (SAR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
